N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, nitro, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH)
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products Formed
Reduction: N-ethyl-1-methyl-4-amino-1H-pyrazole-3-carboxamide
Substitution: Various N-alkyl or N-aryl derivatives
Oxidation: N-ethyl-1-carboxy-4-nitro-1H-pyrazole-3-carboxamide
Scientific Research Applications
N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-ethyl-1-methyl-4-amino-1H-pyrazole-3-carboxamide
- N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Uniqueness
N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-ethyl-1-methyl-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-10(2)9-6/h4H,3H2,1-2H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPBHLBADCDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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